Cas no 1261906-60-8 (5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid)
![5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/1261906-60-8x500.png)
5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid 化学的及び物理的性質
名前と識別子
-
- 1261906-60-8
- 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%
- 5-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
- MFCD18321989
- 5-CHLORO-3-[4-(N,N-DIMETHYLAMINOCARBONYL)PHENYL]BENZOIC ACID
- DTXSID60691352
- 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid
-
- MDL: MFCD18321989
- インチ: InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,1-2H3,(H,20,21)
- InChIKey: CBEJODKMANPLOG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 303.0662210Da
- どういたいしつりょう: 303.0662210Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 57.6Ų
5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329264-5 g |
5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%; . |
1261906-60-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB329264-5g |
5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%; . |
1261906-60-8 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid 関連文献
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acidに関する追加情報
Introduction to 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (CAS No. 1261906-60-8)
5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261906-60-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its complex aromatic structure and functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid consists of a benzoic acid core substituted with a chloro group at the 5-position and an N,N-dimethylaminocarbonyl (DMAC) group at the 3-position, linked to a phenyl ring. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. These compounds have been explored for their potential applications in treating various diseases, including inflammation, cancer, and neurological disorders. The presence of the chloro group and the DMAC moiety in 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid enhances its ability to interact with enzymes and receptors, thereby modulating biological pathways.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, benzoic acid derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Additionally, the DMAC group can serve as a pharmacophore, contributing to the compound's ability to bind to specific targets and elicit a therapeutic effect.
Recent studies have also highlighted the potential of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid in oncology research. Benzoic acid derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating stress signaling pathways. The chloro substitution at the 5-position may further enhance these effects by improving metabolic stability and bioavailability.
The synthesis of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid involves multi-step organic reactions, including condensation, chlorination, and carboxylation processes. The precise control of reaction conditions is crucial to achieving high yields and purity, which are essential for pharmaceutical applications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to optimize the synthesis pathway and improve scalability.
In addition to its potential therapeutic applications, 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid has shown promise in materials science research. Its aromatic structure and functional groups make it a suitable candidate for designing novel polymers and organic electronic materials. These materials could find applications in flexible electronics, optoelectronics, and other advanced technological fields.
The pharmacokinetic properties of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have begun to explore these aspects, providing valuable insights into the compound's behavior within biological systems.
One notable finding from recent research is the compound's ability to modulate immune responses. Benzoic acid derivatives have been found to interact with immune cells and cytokines, potentially leading to novel immunomodulatory therapies. This capability is particularly relevant in the context of autoimmune diseases and chronic inflammation, where targeted immune suppression is often required.
The development of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid as a drug candidate also involves rigorous safety testing. Toxicological studies are conducted to assess potential adverse effects at various doses and exposure durations. These studies help ensure that any future clinical trials can be conducted safely and effectively.
Another exciting aspect of this compound is its potential role in combination therapy regimens. By pairing 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid with other bioactive molecules, researchers may be able to achieve synergistic effects that enhance therapeutic outcomes. This approach is particularly relevant in cancer treatment, where combination therapies are often more effective than single-agent treatments.
The computational modeling of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid has also advanced significantly in recent years. Molecular dynamics simulations and quantum mechanical calculations allow researchers to predict how this compound interacts with biological targets at an atomic level. These predictions can guide experimental design and help identify optimal drug candidates for further development.
In conclusion,5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (CAS No. 1261906-60-8) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it a promising candidate for treating various diseases, including cancer, inflammation, and neurological disorders. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern medicinal chemistry.
1261906-60-8 (5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid) 関連製品
- 1795492-46-4(N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide)
- 899742-94-0(5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 91687-71-7(2-(3-bromophenoxy)-2-methylPropanoic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1207041-00-6(4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide)
- 55791-06-5(benzyl methanesulfonate)
- 1251542-69-4(3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylbenzamide)
- 1227603-07-7(3-chloro-4-iodo-2-methoxy-pyridine)
- 626206-95-9(N-(4-chlorophenyl)-2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)
- 2757901-74-7(2,2-Dimethyl-1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid)
